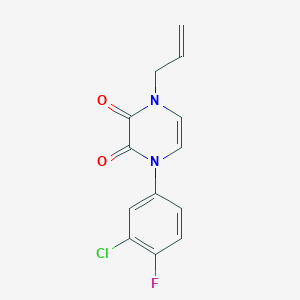

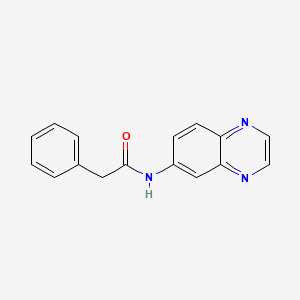

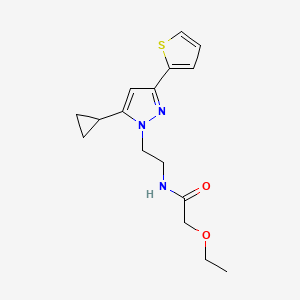

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as DPA-714, is a novel ligand that has been used in scientific research to study the translocator protein 18 kDa (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, as well as the immune response and neuroinflammation. DPA-714 has been shown to have high affinity for TSPO and has been used as a tool to investigate the role of TSPO in various physiological and pathological conditions.

Applications De Recherche Scientifique

Pharmacological Activity and Synthesis

Compounds with similar structural features, such as those containing phenylpiperazine or dimethoxyphenyl groups, have been explored for their pharmacological activities. For instance, compounds structurally related to the query have been investigated for their adrenolytic and vasodilator properties, analgesic effects, and as potential disease-modifying antirheumatic drugs (DMARDs) (Cignarella, Loriga, & Paglietti, 1979); (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005); (Baba, Makino, Ohta, & Sohda, 1998). The chemical modifications and substitutions on these frameworks have shown significant influence on their biological activities, suggesting that exploring N1-(3,4-dimethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide could reveal unique pharmacological properties.

Chemical Synthesis and Catalysis

Research has also focused on the synthetic applications of related compounds, particularly in the development of new synthetic methodologies. For example, the copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl iodides and bromides under mild conditions has been facilitated by ligands related to the query compound, highlighting the potential of such structures in facilitating chemical reactions (Altman, Koval, & Buchwald, 2007).

Material Science and Ligand Development

In material science, related compounds have served as ligands for the development of fluorescent probes and coordination polymers with specific applications ranging from sensing to structural materials. The synthesis and characterization of such entities underscore the versatility of these chemical structures in creating novel materials with targeted properties (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014); (Wang, Yu, & Xu, 2014).

Propriétés

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-29-19-9-8-17(16-20(19)30-2)24-22(28)21(27)23-10-11-25-12-14-26(15-13-25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIIAEWGJJRGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616994.png)

![2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2616996.png)

![Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2617000.png)

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)

![1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2617013.png)

![2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)